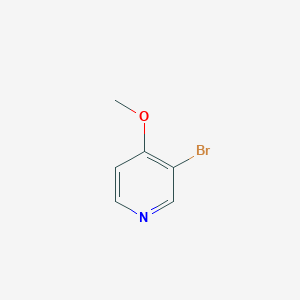

3-Bromo-4-methoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFJKFHIMBVWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349078 | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82257-09-8 | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Properties

3-Bromo-4-methoxypyridine is typically encountered as a solid or a pale yellow to brown liquid. chemicalbook.com It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 82257-09-8 | scholaris.ca |

| Molecular Formula | C₆H₆BrNO | scholaris.ca |

| Molecular Weight | 188.02 g/mol | chemicalbook.com |

| Boiling Point | 214.5 °C at 760 mmHg | scholaris.ca |

| Solubility | Slightly soluble in water (9.8 g/L) | researchgate.net |

| Appearance | Solid or Pale Yellow/Brown Liquid | chemicalbook.comscholaris.ca |

This table is interactive. Users can sort columns by clicking on the headers.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 4 Methoxypyridine

Nucleophilic Aromatic Substitution Reactions on 3-Bromo-4-methoxypyridine

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comgcwgandhinagar.com The reactivity of substituted pyridines like this compound is further modulated by the electronic effects of its substituents and can proceed through different mechanistic pathways.

The methoxy (B1213986) group (-OCH₃) at the C-4 position and the bromine atom at the C-3 position exert competing electronic effects that influence the reactivity of the pyridine ring towards nucleophiles. The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its strong positive mesomeric effect (+M), which increases electron density on the aromatic system. researchgate.net However, in the context of nucleophilic aromatic substitution, which is favored by electron-poor rings, this electron-donating character can be deactivating. masterorganicchemistry.com

Conversely, the methoxy group also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. For substituents at the 4-position of a pyridine ring, the inductive effect can increase the acidity of the protons at the meta-positions (C-3 and C-5). researchgate.net In this compound, the methoxy group's electron-donating resonance competes with its inductive pull and the strong inductive effect of the C-3 bromine atom.

Reactions of halopyridines that are not activated towards direct SNAr (i.e., where the halogen is at C-3 or C-5) often proceed through a highly reactive aryne intermediate, known as a pyridyne. ntu.edu.sgresearchgate.net This elimination-addition mechanism is particularly relevant for 3-bromopyridines when treated with strong bases. The process involves the deprotonation of a ring carbon adjacent to the halogen, followed by the elimination of hydrogen bromide (HBr) to form a pyridyne.

For this compound, the presence of the methoxy group at C-4 makes the formation of a 3,4-pyridyne intermediate a plausible pathway. However, research suggests that 3-bromopyridines can undergo isomerization to 4-bromopyridines via a 3,4-pyridyne intermediate. researchgate.net This tandem isomerization-substitution pathway is driven by the fact that 4-halopyridines are inherently more reactive towards SNAr than their 3-halo counterparts. researchgate.net The reaction sequence would involve:

Formation of a 3,4-pyridyne intermediate.

Re-addition of the leaving group or another species to form a more reactive 4-halo isomer.

Subsequent nucleophilic aromatic substitution at the C-4 position.

Another possibility is the formation of a 2,3-pyridyne intermediate, which has been observed in related systems. tandfonline.com The regiochemical outcome of the nucleophilic attack on the pyridyne intermediate would then determine the final product structure.

The regioselectivity of nucleophilic substitution on this compound is dictated by the operative mechanism.

Direct SNAr (Addition-Elimination): If the reaction proceeds via a direct attack and formation of a Meisenheimer-type intermediate, the nucleophile would displace the bromide at the C-3 position. This pathway is generally disfavored for 3-halopyridines unless strong activating groups are present. stackexchange.com

Elimination-Addition (Pyridyne Pathway): If a 3,4-pyridyne intermediate is formed, the incoming nucleophile can theoretically attack either C-3 or C-4. The position of attack is influenced by the electronic effects of the methoxy group and the pyridine nitrogen. The pyridine nitrogen strongly directs nucleophilic attack to the C-2 and C-4 positions. stackexchange.com In a 3,4-pyridyne, this would favor attack at C-4. The methoxy group at C-4 would be eliminated in this process, leading to a 4-substituted-3-bromopyridine, or the bromine could be displaced leading to a 4-substituted-3-aminopyridine, for example. Research indicates a preference for substitution at the 4-position in such systems, which is exploited to synthesize 4-functionalized pyridines from more readily available 3-bromopyridines. researchgate.net

Therefore, under conditions favoring pyridyne formation, a reaction might not yield a simple substitution product where bromide is replaced at C-3, but rather a rearranged product where the nucleophile is introduced at the C-4 position.

Pyridyne Intermediate Formation and Reaction Pathways

Cross-Coupling Reactions of this compound

The bromine atom at the C-3 position makes this compound a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond. libretexts.org this compound can serve as the halide partner in these reactions to introduce new aryl, heteroaryl, or alkyl groups at the C-3 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov

While specific examples for this compound are not detailed in the provided search results, the reactivity can be inferred from structurally similar compounds like 3-bromo-4-methylpyridine. scholaris.ca The choice of catalyst, ligand, and base is crucial for achieving high yields.

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | F-BODIPY-BPin | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 63 | scholaris.ca |

| 2-Acetamido-5-bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Not specified | tcichemicals.com |

| Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74-82 | nih.gov |

These examples demonstrate that bromopyridines are effective substrates for Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl and heteroaryl structures. The conditions can be adapted for this compound to achieve similar transformations.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction provides a direct route to aminopyridines from halopyridines. rsc.org this compound can be coupled with a wide range of primary and secondary amines using this methodology.

The reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu or K₃PO₄). rsc.orgchemspider.com The conditions are crucial for the efficient coupling of the amine to the pyridine ring.

| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 60 | chemspider.com |

| 2-Bromo-4-methylpyridine | 3-Methyl-2-butylamine | Not specified | Not specified | Not specified | Not specified | rsc.org |

| 3-Methoxypyridine | Piperidine | None (NaH-LiI system) | NaH | THF | 88 | ntu.edu.sg |

These strategies highlight the utility of this compound as a precursor for synthesizing 3-amino-4-methoxypyridine (B1276461) derivatives, which are important scaffolds in medicinal chemistry.

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Heck reactions, the bromine atom on the this compound scaffold serves as a versatile handle for a variety of other palladium-catalyzed cross-coupling reactions. These methods are crucial for introducing diverse functional groups, particularly carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules for pharmaceuticals and materials science. chemimpex.comvulcanchem.com Two prominent examples of such transformations are the Sonogashira coupling and the Buchwald-Hartwig amination.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, a process of significant utility in organic synthesis. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org While specific studies detailing the Sonogashira coupling of this compound are not prevalent, the reactivity of similar bromopyridine substrates provides a strong precedent. vulcanchem.comscirp.org For instance, the coupling of various 2-amino-3-bromopyridines with terminal alkynes proceeds in good yields using a palladium trifluoroacetate (B77799) catalyst, triphenylphosphine (B44618) as a ligand, and copper(I) iodide as an additive. scirp.org The reaction conditions are generally mild, though they can require elevated temperatures. scirp.org The choice of catalyst, ligand, base, and solvent can be optimized to suit the specific substrates. scirp.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. acsgcipr.orgorganic-chemistry.org It has become a standard tool in medicinal chemistry for synthesizing arylamines, which are common motifs in biologically active compounds. acs.org The reaction typically employs a palladium(0) or palladium(II) source, a phosphine-based ligand, and a base. acsgcipr.org Research on related substrates, such as 2-bromo-4-methylpyridine, has demonstrated successful C-N bond formation via Buchwald-Hartwig amination. rsc.org The development of specialized ligands and pre-catalysts has expanded the reaction's scope to include a wide range of primary and secondary amines, and even ammonia (B1221849) equivalents. organic-chemistry.org

| Reaction Type | Catalyst System (General Example) | Coupling Partners | Key Transformation | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(0) or Pd(II) complex (e.g., Pd(CF₃COO)₂/PPh₃), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl/Vinyl Halide + Terminal Alkyne | Forms a C(sp²)-C(sp) bond | wikipedia.orgscirp.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complex, Phosphine Ligand, Base | Aryl/Vinyl Halide + Amine (Primary or Secondary) | Forms a C(sp²)-N bond | acsgcipr.orgorganic-chemistry.org |

Electrophilic Reactions on this compound Scaffolds

The electronic nature of the pyridine ring, combined with the directing effects of the methoxy and bromo substituents, governs the regioselectivity of electrophilic reactions. The pyridine nitrogen is electron-withdrawing, generally deactivating the ring towards electrophilic aromatic substitution compared to benzene. However, the 4-methoxy group is a strong electron-donating group, which activates the ortho positions (C3 and C5) and the para position (the nitrogen-bearing carbon).

Despite the activating effect of the methoxy group, direct electrophilic substitution on the this compound scaffold can be challenging. Studies on the parent 4-methoxypyridine (B45360) revealed that it does not undergo standard electrophilic bromination. cdnsciencepub.com Instead, it reacts with bromine to form a relatively stable 1:1 complex, which hinders the typical substitution pathway. cdnsciencepub.com This suggests that direct electrophilic attack on this compound might also be impeded by complex formation or other deactivating effects. Furthermore, attempts to perform copper-catalyzed dearomative addition of Grignard reagents to an activated pyridinium (B92312) salt of 2-bromo-4-methoxypyridine (B110594) were unsuccessful, indicating low reactivity under those specific electrophilic conditions. acs.org

An alternative strategy to achieve functionalization via electrophiles involves directed ortho-metalation. This two-step process uses a directed metalation group to guide a strong base to deprotonate a specific position on the ring, creating a nucleophilic organometallic intermediate. This intermediate then reacts with an external electrophile. For the related 2-bromo-4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) resulted in lithiation at the C3 position, which could then be trapped with an electrophile like dimethylformamide (DMF) to yield an aldehyde. arkat-usa.org This approach effectively circumvents the difficulties of direct electrophilic attack by reversing the polarity of the reaction.

Stability and Degradation Pathways of this compound

The stability of this compound is a key consideration for its storage and handling. The compound is generally stable under recommended storage conditions, although specific protocols are advised to ensure maximum product recovery. chemimpex.comas-1.co.jp It is typically stored at low temperatures, such as -20°C, in a dry, well-ventilated place away from heat and ignition sources. as-1.co.jpfishersci.com

The compound is classified as a combustible solid. sigmaaldrich.com Like many organic compounds containing nitrogen and halogens, its primary degradation pathway under thermal stress, such as in a fire, involves decomposition into hazardous products. These can include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide). fishersci.com

Chemical incompatibility is another factor in its stability. This compound should be kept away from strong oxidizing agents, as these can initiate vigorous and potentially hazardous reactions. fishersci.comchemicalbook.com While detailed degradation studies under specific environmental conditions (e.g., hydrolysis, photolysis) are not extensively documented in the reviewed literature, the formation of a stable complex with bromine suggests a potential for complex-mediated degradation pathways in the presence of certain electrophiles. cdnsciencepub.com

| Parameter | Information | Reference |

|---|---|---|

| Storage Conditions | Store at -20°C in a dry, cool, and well-ventilated place. Keep container tightly closed. | as-1.co.jpfishersci.com |

| Chemical Stability | Stable under recommended storage conditions. | chemicalbook.com |

| Conditions to Avoid | Heat, flames, sparks, and sources of ignition. | fishersci.comchemicalbook.com |

| Incompatible Materials | Strong oxidizing agents. | fishersci.comchemicalbook.com |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides. | fishersci.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 4 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Bromo-4-methoxypyridine. Both ¹H and ¹³C NMR provide specific data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. In a typical ¹H NMR spectrum, the protons on the pyridine ring appear as distinct signals due to their unique electronic environments influenced by the bromine and methoxy substituents. The methoxy group protons (-OCH₃) typically present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the effects of the bromo and methoxy groups.

| ¹H NMR Data for Pyridine Derivatives | |

| Compound | Chemical Shift (δ ppm) and Multiplicity |

| 3-Bromopyridine (B30812) N-Oxide (in CDCl₃) | 8.39-8.40 (t, J=1.5 Hz, 1H), 8.19-8.21 (dq, J=0.8, 6.5 Hz, 1H), 7.45-7.47 (dq, J=0.8, 8.3 Hz, 1H), 7.21-7.24 (dd, J=6.6, 8.2 Hz, 1H) rsc.org |

| 4-Methylpyridine N-Oxide (in CDCl₃) | 8.13 (2H, s, Ar-H), 7.12 (2H, s, Ar-H), 2.37 (3H, s, -CH₃) rsc.org |

| (2-Bromo-4-methoxypyridin-3-yl)methanol (in CDCl₃) | 8.43 (s, 1H), 4.83-4.85 (d, 2H, J 6.4 Hz), 4.04 (s, 3H), 2.24-2.27 (t, 1H, J 6.8, 6.4 Hz) arkat-usa.org |

| ¹³C NMR Data for Pyridine Derivatives | |

| Compound | Chemical Shift (δ ppm) |

| 3-Bromopyridine N-Oxide (in CDCl₃) | 140.3, 137.7, 128.7, 125.9, 120.2 rsc.org |

| 4-Methylpyridine N-Oxide (in CDCl₃) | 138.4, 138.0, 126.6, 20.1 rsc.org |

| (2-Bromo-4-methoxypyridin-3-yl)methanol (in CDCl₃) | 164.3, 152.5, 144.1, 132.6, 115.6, 62.9, 59.7 arkat-usa.org |

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to investigate the vibrational modes of this compound. researchgate.net These spectra reveal characteristic frequencies corresponding to the stretching and bending of specific bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands. For instance, methoxy group vibrations, including C-H stretching, are typically observed in the 2800–3000 cm⁻¹ region. tandfonline.com Aromatic C-H stretching vibrations of the pyridine ring are also identifiable. tandfonline.com The C-Br stretching vibration is expected at lower frequencies, generally in the range of 1129–480 cm⁻¹. ijrte.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The analysis of both spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used to support the experimental assignments of vibrational frequencies. ijrte.orgbohrium.combohrium.com

| Vibrational Frequencies (cm⁻¹) for Related Compounds | ||

| Vibrational Mode | Compound/Source | Frequency Range |

| C-H Asymmetric/Symmetric Stretching (Methyl Group) | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com | 2874 - 3037 |

| Aromatic C-H Stretching | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com | ~3091 |

| C-Br Stretching | General range for C-Br bonds ijrte.org | 480 - 1129 |

| C-H In-plane Bending | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com | 1100 - 1158 |

| C-H Out-of-plane Bending | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com | ~885 |

Mass Spectrometric Studies of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au When this compound is analyzed by mass spectrometry, it is ionized, leading to the formation of a molecular ion. This molecular ion can then break apart into smaller, charged fragments.

The fragmentation pattern is characteristic of the molecule's structure. For halogenated compounds like this compound, the presence of bromine is readily identifiable due to its distinct isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), which results in M+ and M+2 peaks of similar intensity. libretexts.org Common fragmentation pathways for related pyridine derivatives include the loss of the halogen atom or cleavage of the bonds adjacent to the functional groups. libretexts.orgmiamioh.edu

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles. While specific crystallographic data for this compound is not widely available, studies on its derivatives offer valuable insights.

For example, the crystal structure of a praseodymium(III) complex with a derivative, 3-bromo-4-methoxy-2,6-lutidine N-oxide, has been determined. researchgate.net In this complex, the Pr³⁺ ion is coordinated to three chloride ions and three oxygen atoms from the N-oxide group of the lutidine moieties. researchgate.net Such studies on derivatives help to understand the steric and electronic effects of the bromo and methoxy substituents on the pyridine ring's geometry and intermolecular interactions. The structure of related compounds like 2,5-dibromo-4-methoxypyridine (B2608117) has also been confirmed by X-ray crystallography. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. oxfordsciencetrove.com The UV-Vis spectrum of this compound is influenced by the electronic structure of the pyridine ring and its substituents. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). mdpi.com

Studies on related pyridine derivatives show that the absorption and emission maxima are sensitive to solvent polarity and the electronic nature of the substituents. irb.hr For instance, theoretical studies on 3-bromo-2-hydroxypyridine (B31989) using time-dependent density functional theory (TD-DFT) have been used to calculate the UV-visible spectrum and analyze the electronic transitions in different solvents. mdpi.com These computational approaches, often combined with experimental measurements, provide a detailed understanding of the electronic properties of substituted pyridines. tandfonline.commdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Methoxypyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For 3-Bromo-4-methoxypyridine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized geometry. tandfonline.com These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.netbiruni.edu.tr

The pyridine (B92270) ring is predicted to be planar, with the bromine atom and methoxy (B1213986) group causing slight distortions in the ring's symmetry. The C-Br bond length is calculated to be approximately 1.89 Å, which is typical for an aryl bromide. The electronic structure is significantly influenced by the substituents. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methoxy group create a unique electronic distribution across the pyridine ring. This distribution is critical in determining the molecule's reactivity and intermolecular interactions.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is typically localized on the electron-rich methoxy group and the pyridine ring, while the LUMO is distributed over the pyridine ring, particularly near the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. wikipedia.orgmdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.880 |

| LUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Note: Data for 3-bromo-2-hydroxypyridine (B31989) is used as a proxy to illustrate the concept. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. amazonaws.comresearchgate.net

In this compound, the MEP map would show a region of high electron density (negative potential) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, making these sites potential centers for electrophilic attack or hydrogen bonding. tandfonline.com Conversely, the area around the bromine atom and the hydrogen atoms would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This visual representation is invaluable for predicting intermolecular interactions and reaction sites. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure representation. uni-muenchen.de This method allows for the quantification of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom in the methoxy group and the nitrogen atom in the pyridine ring to the antibonding orbitals of the ring. This charge transfer stabilizes the molecule and influences its reactivity. The analysis can quantify the stabilization energy associated with these interactions, providing a deeper understanding of the electronic effects of the substituents. tandfonline.combohrium.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net

The calculated vibrational frequencies for this compound can be assigned to specific vibrational modes, such as C-H stretching, C-C stretching, and the vibrations of the C-Br and C-O bonds. ijrte.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical spectra that aid in the interpretation of experimental results. tandfonline.comresearchgate.net

Table 3: Predicted Vibrational Frequencies for a Related Bromo-Substituted Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-Br Stretching | 1129–480 |

| C-C Ring Stretching | 1636 - 1232 |

Note: Data for 3-bromo-4-methyl benzonitrile (B105546) is used as a proxy. ijrte.org

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). ijrte.orgresearchgate.net

For molecules like this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. DFT calculations can be used to compute the dipole moment, polarizability, and hyperpolarizability of the molecule, providing an assessment of its potential as an NLO material. bohrium.comresearchgate.netresearchgate.net

Quantum Mechanical Studies of Reactivity and Reaction Mechanisms

Quantum mechanical studies are instrumental in elucidating the reactivity of this compound and the mechanisms of its reactions. For instance, DFT calculations can be used to model the transition states of reactions, such as Suzuki cross-coupling, providing insights into the reaction pathways and activation energies. mdpi.comresearchgate.net

By analyzing the electronic structure and orbital interactions, these studies can explain the regioselectivity of reactions and the influence of catalysts. For example, the electron-withdrawing effect of the bromine atom lowers the LUMO energy, which can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions. These theoretical investigations are crucial for optimizing reaction conditions and designing new synthetic routes.

Applications of 3 Bromo 4 Methoxypyridine in Target Oriented Synthesis

Role as a Precursor in Pharmaceutical Intermediates

As a key intermediate, 3-Bromo-4-methoxypyridine is utilized in the synthesis of diverse pharmaceutical agents. chemimpex.comthermofisher.com The presence of its bromine and methoxy (B1213986) functional groups allows for enhanced reactivity, facilitating the development of novel compounds. chemimpex.com

This compound is an important intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com A significant application is in the synthesis of γ-secretase modulators (GSMs), which are investigated for the treatment of Alzheimer's disease. nih.gov Alzheimer's disease is a neurodegenerative condition characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov Research has shown that incorporating a methoxypyridine motif into tetracyclic scaffolds can lead to compounds with improved activity in reducing the production of the harmful Aβ42 peptide. nih.gov This structural modification has been shown to enhance both the potency and the aqueous solubility of potential drug candidates. nih.gov In vivo studies of these methoxypyridine-derived GSMs have demonstrated their ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and the brain. nih.gov

Furthermore, related pyridine (B92270) structures are explored for their potential as acetylcholinesterase (AChE) inhibitors, another therapeutic approach for Alzheimer's disease. openmedicinalchemistryjournal.comnih.gov For instance, derivatives of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine, including a methoxyphenyl variant, have been synthesized and evaluated for their ability to inhibit AChE. openmedicinalchemistryjournal.com

The chemical scaffold of this compound is employed by researchers in the creation of novel anti-inflammatory agents. chemimpex.com While direct synthesis examples are specific to proprietary research, related methoxypyridine derivatives have demonstrated notable anti-inflammatory activity. For example, a series of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitriles, synthesized through a one-pot multi-component reaction, showed good anti-inflammatory properties. ias.ac.in Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has been studied for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development in this area. lookchem.com The utility of related bromo-pyridine compounds, such as 3-Amino-6-bromo-4-methylpyridine, as intermediates for anti-inflammatory drugs further highlights the value of this chemical class in medicinal chemistry. chemimpex.com

While this compound is a key pharmaceutical intermediate, its close analog, 3-Bromo-4-methylpyridine, is specifically noted for its role as a building block in the preparation of potent phosphodiesterase type 4 (PDE4) inhibitors. sigmaaldrich.comlookchem.comchemicalbook.comottokemi.com These inhibitors are developed for their potential in treating inflammatory diseases. Specifically, 3-Bromo-4-methylpyridine is used to synthesize substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which act as potent PDE4 inhibitors. sigmaaldrich.comchemicalbook.comottokemi.com

Exploration in Antimicrobial Agents

Utilization in Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is used in the formulation of agrochemicals, where its structure contributes to the development of effective crop protection agents. chemimpex.com

The compound is a valuable intermediate in the synthesis of agrochemicals, including herbicides. chemimpex.com Its ability to interact with biological systems makes it useful for creating effective crop protection agents. chemimpex.com Related bromo-pyridine compounds, such as 3-Amino-6-bromo-4-methylpyridine, are also used to develop new and more effective pesticides and herbicides. chemimpex.com The versatility of these intermediates allows for structural modifications that can lead to more environmentally friendly agricultural products. chemimpex.com

Research Findings Summary

| Application Area | Specific Use / Target | Key Research Finding | Source(s) |

| Neurological Disorders | Gamma-Secretase Modulators (for Alzheimer's Disease) | The insertion of a methoxypyridine motif into a tetracyclic scaffold improved activity for reducing Aβ42 production and enhanced solubility. | nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) Inhibitors | 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, including methoxyphenyl variants, were synthesized and screened for AChE inhibitor activity. | openmedicinalchemistryjournal.com |

| Anti-inflammatory Agents | General Anti-inflammatory Activity | Methoxypyridine derivatives, such as certain pyridine-dicarbonitriles, have demonstrated good anti-inflammatory activity in studies. | ias.ac.in |

| PDE4 Inhibitors | Phosphodiesterase Type 4 (PDE4) Inhibitors | The analog, 3-Bromo-4-methylpyridine, is a key building block for preparing potent PDE4 inhibitors like substituted pyridine-N-oxides. | sigmaaldrich.comchemicalbook.comottokemi.com |

| Agrochemicals | Herbicides | Serves as a precursor in the formulation of herbicides and other crop protection agents. | chemimpex.comchemimpex.com |

Building Block for Fungicides

This compound serves as a valuable building block in the creation of agrochemicals, including fungicides. chemimpex.comchemimpex.com Its unique chemical structure, featuring both a bromine atom and a methoxy group on a pyridine ring, allows for versatile reactions to produce more complex molecules with desired fungicidal properties. chemimpex.comchemimpex.com The bromine atom, for instance, can act as a leaving group in various coupling reactions, a common strategy in the synthesis of active ingredients for fungicides. The methoxy group can influence the compound's reactivity and solubility, which are important characteristics for effective agrochemical formulations. chemimpex.com

The development of new fungicides is crucial for protecting crops and ensuring food security. Researchers in agricultural chemistry utilize pyridine derivatives like this compound to synthesize novel compounds. These new molecules are then tested for their efficacy against a wide range of fungal pathogens that can damage crops. The ability to modify the structure of this compound allows chemists to fine-tune the biological activity of the resulting compounds, aiming for high efficacy against fungi while minimizing impact on the environment and non-target organisms. chemimpex.com

Below is a table of related pyridine compounds and their documented roles in the synthesis of agrochemicals, particularly fungicides.

| Compound Name | CAS Number | Role in Fungicide Synthesis |

| 3-Bromo-4-methylpyridine | 3430-22-6 | Intermediate in the formulation of agrochemicals, including fungicides. netascientific.comnbinno.com |

| 3-Amino-6-bromo-4-methylpyridine | Not Available | Used in the formulation of agrochemicals, enhancing the efficacy of pesticides. chemimpex.com |

| 2-Bromo-4-hydroxy-5-methoxypyridine | 1344046-11-2 | Utilized in the preparation of microbiocidal picolinamide (B142947) derivatives useful as fungicides. frontierspecialtychemicals.com |

| 2-Bromo-6-chloro-4-methylpyridine | 157329-89-0 | Significant in the formulation of agrochemicals, including fungicides. |

Development in Advanced Material Science

The distinct chemical properties of this compound make it a compound of interest in the field of material science, where it is employed in the development of advanced materials. chemimpex.comchemimpex.com Its pyridine ring structure and functional groups allow it to be incorporated into larger molecular structures, contributing to the final properties of the material. chemimpex.com

Precursor for Polymers

In material science, this compound is utilized as a precursor for the synthesis of polymers. chemimpex.comchemimpex.com Precursors are the foundational molecules from which polymers are built. The reactivity of the bromine atom on the pyridine ring allows it to participate in polymerization reactions, such as cross-coupling reactions, to form long polymer chains. netascientific.com The methoxy group can influence the properties of the resulting polymer, such as its thermal stability and solubility.

The incorporation of pyridine-based units into polymer backbones can impart specific functionalities. For example, pyridine-containing polymers can exhibit interesting electronic, optical, or coordination properties. Researchers are exploring the use of such polymers in a variety of applications, from electronics to catalysis. The ability to precisely control the structure of the polymer by choosing specific precursors like this compound is key to tailoring the material's properties for a given application. rsc.org

The following table highlights related pyridine compounds that serve as precursors in polymer synthesis:

| Compound Name | CAS Number | Application in Polymer Science |

| 3-Bromo-4-methylpyridine | 3430-22-6 | Employed in the development of advanced materials, including polymers. netascientific.comchemimpex.com |

| 3-Amino-6-bromo-4-methylpyridine | Not Available | Incorporated into polymers, providing improved thermal stability and chemical resistance. chemimpex.com |

| 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-phenoxypyridine | Not Available | A unique polymer precursor suitable for thermal polymerization. rsc.org |

Components in Coatings

This compound and its derivatives are also investigated as components in the formulation of advanced coatings. chemimpex.comchemimpex.com The properties of a coating, such as its durability, chemical resistance, and adhesion, are determined by its chemical composition. By incorporating pyridine-based molecules, researchers can modify and enhance these properties.

Applications in Biochemical and Biological Research

Beyond its applications in agriculture and material science, this compound is also a tool in biochemical and biological research. chemimpex.com Its ability to interact with biological systems makes it useful for studying fundamental biological processes at the molecular level. chemimpex.comchemimpex.com

Study of Enzyme Interactions

Researchers utilize this compound and related compounds to study the interactions between small molecules and enzymes. chemimpex.comchemimpex.com Enzymes are proteins that catalyze biochemical reactions, and understanding how they function is a cornerstone of biochemistry and drug discovery.

In a 2018 study, this compound was used in the synthesis of compounds designed to inhibit cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine (B1678760) metabolism. nih.gov By systematically modifying the structure of the pyridine-based inhibitors, the researchers were able to probe the active site of the enzyme and understand the structural features necessary for potent and selective inhibition. This type of research, known as structure-activity relationship (SAR) studies, is crucial for the development of new therapeutic agents. nih.gov The study highlighted how modifications at the 4-position of the pyridine ring could significantly impact the potency and selectivity of the inhibitors. nih.gov

Probing Metabolic Pathways

This compound and similar compounds can also be used as chemical probes to investigate metabolic pathways. chemimpex.comchemimpex.com Metabolic pathways are a series of chemical reactions occurring within a cell, and they are essential for life. By introducing a molecule that can interact with specific enzymes or components of a pathway, researchers can observe the effects and gain insights into the pathway's function and regulation. smolecule.com

While detailed studies specifically using this compound to probe metabolic pathways are not extensively documented in the provided search results, the general principle of using substituted pyridines for such purposes is established. chemimpex.comchemimpex.comsmolecule.com The reactivity of the bromine atom allows for the attachment of reporter groups, such as fluorescent tags or radioactive isotopes, which can help in tracking the molecule's journey through a metabolic pathway. The methoxy group can influence the compound's uptake and distribution within cells. chemimpex.com

Structure Activity Relationship Sar Studies of 3 Bromo 4 Methoxypyridine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-bromo-4-methoxypyridine derivatives can be significantly altered by modifying substituents on the pyridine (B92270) ring and connected moieties. These modifications influence the compound's electronic properties, steric profile, and ability to interact with biological targets.

In a series of 2-methoxypyridine-3-carbonitrile derivatives, the nature of the aryl substituent at the 4-position of the pyridine ring was found to be a key determinant of their cytotoxic activity against various cancer cell lines. mdpi.com For example, derivatives with a 4-bromophenyl or a 3-bromo-4-methoxyphenyl group at this position exhibited promising antiproliferative effects. mdpi.com This suggests that the electronic and steric properties of the substituent at this position play a significant role in the molecule's interaction with its biological target.

The following table summarizes the impact of different substituents on the cytotoxic activity of some 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives against the HepG2 liver cancer cell line.

Table 1: Cytotoxic Activity of 2-methoxypyridine-3-carbonitrile Derivatives

| Compound | R (Substituent at 4-position) | IC₅₀ (µM) against HepG2 mdpi.com |

|---|---|---|

| 5d | 4-bromophenyl | 2.1 ± 0.3 |

| 5g | 4-(trifluoromethyl)phenyl | 1.8 ± 0.2 |

| 5h | 3,4-dimethoxyphenyl | 3.5 ± 0.4 |

| 5i | 3-bromo-4-methoxyphenyl | 1.5 ± 0.2 |

These findings highlight the importance of systematic modifications of substituents to understand their impact on biological activity and to guide the design of more potent compounds.

Ligand Design and Optimization based on this compound Scaffold

The this compound scaffold has been utilized in the design and optimization of ligands for various biological targets. Its rigid structure and defined substitution patterns make it an attractive starting point for developing selective inhibitors.

The design process often involves iterative cycles of synthesis and biological testing. For example, in the optimization of AMP-activated protein kinase (AMPK) activators, initial studies showed that the 4-methoxypyridine (B45360) intermediate itself did not exhibit AMPK activation. jst.go.jp However, the 3,5-dimethylpyridin-4(1H)-one nucleus, derived from further modifications, proved to be a key pharmacophore. jst.go.jp This underscores that the initial scaffold often requires significant optimization to achieve the desired biological effect.

The following table presents data on the optimization of gamma-secretase modulators, showing the effect of replacing a fluorophenyl B-ring with methoxyphenyl and methoxypyridyl B-rings.

Table 2: Optimization of Gamma-Secretase Modulators

| Compound | B-Ring | Aβ42 IC₅₀ (nM) nih.gov | clogP nih.gov |

|---|---|---|---|

| 4 | 3-fluorophenyl | 130 | 4.8 |

| 22c | 3-methoxyphenyl | 130 | 4.9 |

| 22d | 3-methoxypyridine | 60 | 4.2 |

This data illustrates how the strategic incorporation of the methoxypyridine scaffold can lead to ligands with improved potency and physicochemical properties.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. This approach is instrumental in lead optimization, guiding the design of new molecules with enhanced affinity and selectivity.

For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds. These models highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for biological activity.

In the context of designing inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, a fragment-based approach identified a pyridone core as a key element. acs.org While not directly this compound, the principles of pharmacophore modeling and fragment-based design are highly relevant. The initial fragment hit was optimized by introducing an amide group at the 5-position of the pyridone core, leading to a significant increase in potency and selectivity for the second bromodomain (BD2). acs.org This optimization was guided by comparing the X-ray crystal structures of bound compounds, which revealed key interactions with the protein. acs.org

Computational tools like docking studies can further refine the design of ligands based on the this compound scaffold. By predicting the binding mode of a ligand within the active site of a target protein, researchers can make informed decisions about which modifications are likely to improve binding affinity.

The process of lead optimization often involves a multi-parameter approach, considering not only potency but also pharmacokinetic properties like solubility and metabolic stability. For instance, in the development of gamma-secretase modulators, the methoxypyridine-containing scaffold was selected not only for its improved activity but also for its better solubility profile compared to earlier analogs. nih.gov

The following table provides an example of how lead optimization, guided by SAR and modeling, can improve the properties of a compound series.

Table 3: Lead Optimization of BET Bromodomain Inhibitors

| Compound | Modifications | BRD4 BD2 IC₅₀ (μM) acs.org | Kinetic Solubility (μM) acs.org |

|---|---|---|---|

| 14a | 2-pyridone core | 0.1 | 1 |

| 20 | Amide at C5 | 0.008 | 10 |

This demonstrates how iterative design and optimization, informed by an understanding of the pharmacophore, can lead to the development of highly potent and developable drug candidates.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Methoxypyridine

Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of 3-Bromo-4-methoxypyridine and its derivatives is evolving from classical methods to more sophisticated and efficient catalytic strategies. Researchers are continuously seeking to improve yield, selectivity, and functional group tolerance.

Directed ortho-metalation (DoM) and metal-halogen exchange reactions are foundational techniques for functionalizing pyridine (B92270) rings. For instance, the C-2 position of 4-methoxypyridine (B45360) can be lithiated and subsequently brominated. arkat-usa.org Furthermore, existing 2-bromo-4-methoxypyridine (B110594) can undergo lithiation at the C-3 position, enabling the introduction of various electrophiles. arkat-usa.org

Modern synthetic efforts are increasingly reliant on transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, are pivotal for creating complex molecules from bromopyridine precursors. mdpi.comrsc.orgresearchgate.net These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, essential for constructing the core scaffolds of many biologically active compounds. rsc.orgnih.gov Another emerging frontier involves the in-situ generation of highly reactive pyridyne intermediates from silyltriflate precursors, which can then undergo various cycloaddition and nucleophilic attack reactions to build complex heterocyclic systems. sigmaaldrich.com

| Catalytic Method | Catalyst/Reagents | Application Example | Reference |

| Negishi Coupling | Pd(OAc)₂ | Synthesis of α-arylpyrrolidines for nicotine (B1678760) analogues. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Pd/C | Formation of biaryl compounds and vinylated pyridines. | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Introduction of amino moieties on the pyridine ring. | rsc.org |

| Copper-Catalyzed C-H Functionalization | Copper catalyst / LiF or MgCl₂ | Direct functionalization of heterocyclic N-oxides. | organic-chemistry.org |

Expanding Scope in Medicinal Chemistry Applications

This compound is a versatile scaffold for the development of novel therapeutics, extending far beyond its initial use in agents for neurological disorders. chemimpex.comchemimpex.com Its structural features are crucial for interacting with specific biological targets.

A significant area of research is in neurodegenerative diseases. Novel gamma-secretase modulators (GSMs), designed for potential use in treating Alzheimer's disease, have been synthesized using methoxypyridine building blocks. nih.gov These compounds aim to alter the activity of γ-secretase to reduce the production of amyloid-beta (Aβ42) peptides. nih.gov

The compound is also integral to the synthesis of potent enzyme inhibitors for other conditions. It serves as a key building block for:

Phosphodiesterase type 4 (PDE4) inhibitors , which have potential applications in treating inflammatory diseases and neurological disorders. sigmaaldrich.com

p38α mitogen-activated protein (MAP) kinase inhibitors , which are being investigated for the treatment of chronic inflammatory conditions like rheumatoid arthritis. rsc.org

Benzodiazepine (B76468) site ligands for the GABAA receptor, indicating its utility in developing agents that modulate neurotransmission. sigmaaldrich.com

| Therapeutic Target | Potential Disease Area | Role of this compound Scaffold | Reference |

| Gamma-secretase | Alzheimer's Disease | Core component of modulators designed to reduce Aβ42 peptide formation. | nih.gov |

| p38α MAP Kinase | Rheumatoid Arthritis, Inflammatory Diseases | Key structural element for potent and selective enzyme inhibitors. | rsc.org |

| Phosphodiesterase 4 (PDE4) | Neurological and Inflammatory Disorders | Building block for synthesizing specific enzyme inhibitors. | sigmaaldrich.com |

| GABAA Receptor | Neurological Disorders | Precursor for ligands targeting the benzodiazepine binding site. | sigmaaldrich.com |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. Research is focused on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A key trend is the move away from heavy metal catalysts or the development of more sustainable catalytic systems. For example, an optimized synthesis for p38α MAP kinase inhibitors was developed specifically to avoid the use of palladium catalysts. rsc.org Another innovative approach is the use of purple light to promote radical coupling reactions, which can proceed without any transition metal catalyst. organic-chemistry.org

The use of environmentally benign solvents and reaction conditions is another critical aspect. Efficient Suzuki coupling reactions have been developed using a Pd/C catalyst in greener solvents like polyethylene (B3416737) glycol (PEG400) in water. researchgate.net Additionally, developing synthetic routes with mild reaction conditions and simple work-up procedures, as described in some patent literature, contributes to a lower environmental footprint and is more suitable for industrial-scale production. google.com

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool for accelerating research related to this compound. Advanced modeling techniques allow for the prediction of molecular properties, guiding synthetic efforts and rational drug design.

Density Functional Theory (DFT) is the most prominent method used to study the structural and electronic properties of this compound and its derivatives. researchgate.netnih.gov DFT calculations can accurately predict:

Optimized molecular geometries and stable conformations. researchgate.netsmolecule.com

Electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Reactivity maps , like the Molecular Electrostatic Potential (MEP), which identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Spectroscopic data , including theoretical NMR, FT-IR, and UV-Vis spectra, which aid in the characterization of newly synthesized compounds. researchgate.nettandfonline.com

Furthermore, molecular docking simulations are employed to predict how molecules derived from this compound will bind to biological targets like proteins and enzymes, providing crucial insights for medicinal chemistry applications. tandfonline.com

| Computational Method | Predicted Property / Application | Reference |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), Vibrational frequencies. | researchgate.netmdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic excitation energies. | mdpi.comtandfonline.com |

| Hartree-Fock (HF) Method | Comparative molecular structure optimization. | mdpi.com |

| Molecular Docking | Prediction of binding modes and affinity with biological macromolecules. | tandfonline.com |

Exploration in New Material Applications

Beyond its role in life sciences, this compound and its structural relatives are being explored for applications in materials science. chemimpex.comnetascientific.com The electronic properties endowed by the substituted pyridine ring make these compounds promising candidates for advanced functional materials.

The most significant emerging application is in the field of organic electronics. chemimpex.com Related bromopyridine compounds are being investigated for use in:

Conductive polymers : These materials are essential for creating lightweight and flexible electronic components. chemimpex.com

Organic electronics : This includes applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific arrangement of substituents on the pyridine ring can be tuned to achieve desired electronic or optical properties. vulcanchem.comsmolecule.com

The broader class of alkoxypyridines has also been identified as useful components in the formulation of liquid crystals and other electronic materials. arkat-usa.org The ability to systematically modify the structure of this compound through the synthetic methods described above opens up possibilities for creating bespoke materials with tailored properties for sensors, coatings, and next-generation electronic devices. chemimpex.comsmolecule.com

常见问题

What are the optimal conditions for Suzuki-Miyaura coupling reactions involving 3-Bromo-4-methoxypyridine?

Basic Synthesis Methodology

this compound serves as a key intermediate in cross-coupling reactions. A validated protocol involves using a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), boronic acid derivatives (e.g., thiophen-2-ylboronic acid), and a base (e.g., Na₂CO₃) in a degassed solvent mixture (DME/H₂O/EtOH, 7:3:2) under microwave irradiation at 140°C for 5 minutes. This yields biaryl products with >90% efficiency .

How can the purity of this compound be accurately determined in synthetic workflows?

Basic Analytical Technique

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Evidence from commercial catalogs indicates >95.0% purity thresholds using HPLC (High Liquid Chromatography) with C18 columns and acetonitrile/water gradients. Gas chromatography-mass spectrometry (GC-MS) is less suitable due to potential thermal decomposition of the brominated pyridine .

What are the regioselectivity challenges in functionalizing this compound?

Advanced Mechanistic Analysis

The methoxy group at the 4-position directs electrophilic substitution to the 5-position, while the bromine at the 3-position deactivates the ring. Experimental data show that nucleophilic aromatic substitution (SNAr) at the 3-position is feasible under strong basic conditions (e.g., KOtBu in DMF at 120°C), but competing side reactions (e.g., demethylation of the methoxy group) may occur. Computational studies (DFT) are advised to predict reactivity .

How does this compound compare to structurally similar brominated pyridines in coupling reactions?

Comparative Reactivity Study

Compared to 3-Bromo-5-methylpyridine, the methoxy group in this compound enhances electron density at the 5-position, accelerating Suzuki-Miyaura coupling rates by ~30% under identical conditions. However, steric hindrance from the methoxy group reduces yields in Buchwald-Hartwig aminations. Contrastingly, 5-Bromo-2-methoxypyridine exhibits lower thermal stability, limiting its use in high-temperature reactions .

What strategies mitigate dehalogenation side reactions during catalytic cycles?

Advanced Reaction Optimization

Dehalogenation is observed when using strong reducing agents (e.g., Pd/C with H₂). To suppress this:

- Use milder catalysts (e.g., Pd(PPh₃)₄).

- Replace H₂ with ammonium formate in transfer hydrogenation.

- Add stabilizing ligands (e.g., 1,10-phenanthroline) to prevent palladium black formation. Yields improve from 60% to 85% with these modifications .

How does the stability of this compound vary under acidic vs. basic conditions?

Stability Profiling

Under acidic conditions (pH < 3), demethylation of the methoxy group occurs, forming 3-Bromo-4-hydroxypyridine. In basic conditions (pH > 10), nucleophilic displacement of bromine by hydroxide dominates. Stability studies (24-hour reflux in 1M HCl/NaOH) show 95% decomposition in base vs. 40% in acid. Storage in inert atmospheres at -20°C is recommended for long-term stability .

What analytical techniques resolve contradictions in reported melting points for derivatives?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 175–176°C vs. 168–170°C for triazolo[4,3-a]pyridine derivatives) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical to identify polymorphs. Recrystallization from ethanol/water (9:1) yields the thermodynamically stable form .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Computational Guidance

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) accurately predict activation barriers for SNAr and coupling reactions. For example, the energy barrier for methoxy group demethylation is 28 kcal/mol, aligning with experimental observations. Software like Gaussian or ORCA is recommended for modeling .

What are the limitations of N-bromosuccinimide (NBS) for further bromination?

Advanced Halogenation Methods

NBS fails to introduce a second bromine due to electron withdrawal by the existing bromine and methoxy groups. Alternative methods include directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) followed by quenching with Br₂, achieving 70% yield for 3,5-dibromo-4-methoxypyridine. Reaction monitoring via in-situ IR is advised to avoid overhalogenation .

How to design a scalable synthesis route for this compound?

Process Chemistry Considerations

A two-step scalable route involves:

Methoxylation : 3-Bromo-4-hydroxypyridine treated with methyl iodide and K₂CO₃ in DMF (80°C, 12 hours).

Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from toluene.

This method achieves 85% yield with >98% purity, validated by NMR and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。